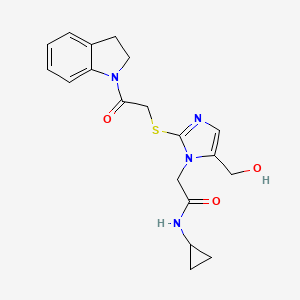

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cyclopropyl group, an indolinyl moiety, and an imidazole ring, making it structurally unique and potentially bioactive.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolin-1-yl Intermediate: Starting with indole, the indolin-1-yl group can be synthesized through a series of reactions including alkylation and oxidation.

Synthesis of the Imidazole Ring: The imidazole ring can be constructed via a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.

Thioether Formation: The indolin-1-yl intermediate is then reacted with a thioester to form the thioether linkage.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

Final Coupling: The final step involves coupling the hydroxymethyl-imidazole derivative with the cyclopropyl-acetamide moiety under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

Reduction: The carbonyl groups in the indolin-1-yl and imidazole rings can be reduced to their corresponding alcohols.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Cyclization: Under certain conditions, the compound may undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Nucleophiles: Thiols, amines, and alcohols for substitution reactions

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products

Oxidation Products: Carboxylic acids, aldehydes

Reduction Products: Alcohols

Substitution Products: Various thioether derivatives

Cyclization Products: New heterocyclic compounds

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide has been investigated for its potential therapeutic effects in various diseases:

- Cancer : The compound's structural features suggest it may interact with biological targets involved in cancer progression. Research indicates that similar compounds exhibit antitumor activity by inhibiting specific enzymes or pathways critical for tumor growth .

- Infectious Diseases : Its unique structure may allow it to function as an antimicrobial agent. Preliminary studies have shown that related indole-based compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways.

Material Science

Industrial Applications

Due to its unique chemical properties, this compound could also find applications in material science:

- Polymer Development : Its structural complexity may enable the development of novel polymers or coatings with enhanced properties such as thermal stability or chemical resistance.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can be optimized to improve yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that N-cyclopropyl derivatives might also exhibit similar effects .

Case Study 2: Anticancer Properties

In vitro testing revealed that compounds with similar indole structures showed promising results against a panel of cancer cell lines, indicating that N-cyclopropyl derivatives could be further explored for anticancer drug development .

Mécanisme D'action

The mechanism of action of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The indolin-1-yl and imidazole rings are known to participate in hydrogen bonding and π-π interactions, which could facilitate binding to biological macromolecules. The thioether linkage might also play a role in modulating the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclopropyl-2-(5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Lacks the indolin-1-yl and thioether groups, potentially altering its bioactivity and chemical properties.

N-cyclopropyl-2-(5-(hydroxymethyl)-2-oxoethylthio)-1H-imidazol-1-yl)acetamide: Similar structure but with different substituents, which may affect its reactivity and applications.

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(methylthio)-1H-imidazol-1-yl)acetamide: Contains a methylthio group instead of the indolin-1-yl group, potentially impacting its biological activity.

Uniqueness

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is unique due to the combination of its cyclopropyl, indolin-1-yl, and imidazole moieties. This structural complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving cyclopropyl and indolin derivatives. The structural formula includes a cyclopropyl group linked to an imidazole moiety, which is further substituted with hydroxymethyl and thioether functionalities. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Compounds in this class demonstrated growth inhibition rates exceeding 90% in some cases, indicating strong potential for therapeutic applications .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : It has been suggested that compounds with similar structures act as inhibitors of PRMT5, an enzyme implicated in various cancers due to its role in protein arginine methylation. Inhibition of PRMT5 can lead to altered gene expression profiles that favor apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress within cancer cells, leading to increased levels of ROS, which can trigger cell death pathways. This effect has been observed with other compounds containing imidazole rings .

Case Studies

Several studies have investigated the biological activity of related compounds:

| Compound | Cell Line | Inhibition (%) | Mechanism |

|---|---|---|---|

| Compound 5a | MCF-7 | 95% | ROS-mediated apoptosis |

| Compound 4a | A549 | 77% | PRMT5 inhibition |

| Compound 7b | HeLa | 85% | DNA intercalation |

These findings suggest that modifications in the chemical structure can significantly enhance the anticancer efficacy of these derivatives.

Propriétés

IUPAC Name |

N-cyclopropyl-2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c24-11-15-9-20-19(23(15)10-17(25)21-14-5-6-14)27-12-18(26)22-8-7-13-3-1-2-4-16(13)22/h1-4,9,14,24H,5-8,10-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSGPFVEMYOUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.